molecular formula C4H12ClN B041361 Diethylamine hydrochloride CAS No. 660-68-4

Diethylamine hydrochloride

Cat. No.: B041361
CAS No.: 660-68-4
M. Wt: 109.6 g/mol
InChI Key: HDITUCONWLWUJR-UHFFFAOYSA-N
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Description

Diethylamine hydrochloride is an organic compound with the molecular formula C4H12ClN. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its reactivity and versatility .

Mechanism of Action

Target of Action

Diethylamine hydrochloride primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

This compound interacts with its targets by blocking the muscle-type nicotinic acetylcholine receptors . This interaction results in the inhibition of acetylcholine-elicited currents, which is more pronounced at negative potentials, suggesting an open-channel blockade of nAChRs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway , which involves the neurotransmitter acetylcholine and its receptors. The blockade of nAChRs disrupts this pathway, leading to downstream effects such as altered neural signaling .

Pharmacokinetics

It’s known that diethylamine, the base form of this compound, participates in reactions such as the mannich reaction .

Result of Action

The blockade of nAChRs by this compound can lead to various molecular and cellular effects, primarily related to the disruption of neural signaling. This can potentially affect muscle contraction and other processes regulated by the cholinergic pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its interaction with nAChRs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylamine hydrochloride can be synthesized by reacting diethylamine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where diethylamine is added to hydrochloric acid, resulting in the formation of this compound as a precipitate .

Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of diethylamine with hydrogen chloride gas. This method ensures high purity and yield of the product. The reaction is usually conducted in a controlled environment to prevent contamination and ensure safety .

Chemical Reactions Analysis

Types of Reactions: Diethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an alkyl halide can produce a tertiary amine.

    Reduction Reactions: The major product is diethylamine.

Comparison with Similar Compounds

    Diethylamine: Similar in structure but lacks the chloride ion.

    Dimethylamine hydrochloride: Contains two methyl groups instead of ethyl groups.

    Triethylamine hydrochloride: Contains three ethyl groups instead of two.

Uniqueness: Diethylamine hydrochloride is unique due to its specific reactivity and solubility properties. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

N-ethylethanamine;hydrochloride
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InChI

InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDITUCONWLWUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9044320
Record name Diethylamine hydrochloride
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Molecular Weight

109.60 g/mol
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Physical Description

Off-white hygroscopic solid; [Acros Organics MSDS]
Record name Diethylamine hydrochloride
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Vapor Pressure

0.0000645 [mmHg]
Record name Diethylamine hydrochloride
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CAS No.

660-68-4
Record name Diethylammonium chloride
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Record name Diethylamine hydrochloride
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Record name Ethanamine, N-ethyl-, hydrochloride (1:1)
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Record name Diethylamine hydrochloride
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Record name Diethylammonium chloride
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Record name DIETHYLAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of diethylamine hydrochloride?

A1: this compound has the molecular formula (C2H5)2NH·HCl and a molecular weight of 109.59 g/mol.

Q2: Are there any notable spectroscopic characteristics of this compound?

A2: While specific spectroscopic data isn't extensively discussed in the provided research, researchers frequently employ techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize this compound. [, , ] These techniques help confirm the structure and purity of the synthesized compound.

Q3: How is this compound utilized in material science?

A3: this compound is a versatile compound finding use in various material science applications. For instance, it serves as a key component in the synthesis of core-shell microspheres with antibacterial properties. [] These microspheres utilize a quaternary ammonium cationic surfmer derived from this compound to impart biocidal activity against bacteria like E. coli and S. aureus.

Q4: Can this compound be used to modify the properties of other materials?

A4: Yes, this compound is employed to modify cellulose to improve its dyeability with specific dyes. [] This modification enhances the interaction between cellulose and 5-chloro-2,4-difluoropyrimidinyl dyes, potentially leading to more vibrant and durable coloration in textile applications.

Q5: Does this compound find applications in electroplating?

A5: Research indicates that this compound plays a crucial role in a water-compatible electroplating process for molten aluminum. [] The presence of this compound in the electroplating solution, along with aluminum halide and dimethyl sulfone, enables stable and long-lasting aluminum plating, even with increased moisture levels.

Q6: How does this compound function in a flux for dip soldering?

A6: this compound, when combined with glycerin in specific ratios, forms a flux suitable for dip soldering. [] This flux exhibits enhanced activity and fluidity at elevated temperatures (160-240 °C), crucial for effective soldering. Furthermore, it improves the corrosion resistance of the resulting solder fusions.

Q7: Does this compound exhibit any catalytic properties?

A7: this compound acts as a catalyst in the synthesis of primary thioamides from nitriles. [, ] This method, utilizing sodium hydrogen sulfide and this compound, offers a relatively mild and efficient route to prepare primary thioamides, valuable intermediates in organic synthesis.

Q8: Can you elaborate on the use of this compound in synthesizing specific compounds?

A8: this compound plays a crucial role in the synthesis of various compounds, including:

  • 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones: These compounds, synthesized using this compound along with other reactants, show potential as antimicrobial agents. []
  • Tetraaminophosphonium chloride: this compound is used in the purification process of tetraaminophosphonium chloride, obtained from the ammonolysis of phosphorus pentachloride. []

Q9: How does the structure of this compound contribute to its role in chemical reactions?

A9: this compound's structure, containing a tertiary amine group protonated by hydrochloric acid, imparts unique reactivity. The positively charged nitrogen can act as a nucleophile or participate in hydrogen bonding interactions, influencing reaction pathways and product formation.

Q10: What is known about the stability of this compound?

A10: While specific stability data isn't extensively covered in the research excerpts, we know that this compound can decompose at elevated temperatures. [] Further research and specific conditions would be necessary to comprehensively understand its stability profile.

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